molecular formula C8H5ClF2O2 B13474474 1-(5-Chloro-2-hydroxyphenyl)-2,2-difluoroethanone

1-(5-Chloro-2-hydroxyphenyl)-2,2-difluoroethanone

Katalognummer: B13474474
Molekulargewicht: 206.57 g/mol
InChI-Schlüssel: GOBTXICAOMDDPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C8H6ClF2O2 It is a derivative of acetophenone, characterized by the presence of chloro, hydroxy, and difluoro substituents on the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions typically include refluxing the mixture in an organic solvent such as toluene or ethanol. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(5-Chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and hydroxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of ether or ester derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Vergleich Mit ähnlichen Verbindungen

1-(5-Chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:

    1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: Lacks the difluoro substituents, resulting in different chemical and biological properties.

    1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains additional functional groups, leading to distinct reactivity and applications.

    N-(5-Chloro-2-hydroxyphenyl)acetamide: Features an acetamide group, which influences its solubility and interaction with biological targets.

Eigenschaften

Molekularformel

C8H5ClF2O2

Molekulargewicht

206.57 g/mol

IUPAC-Name

1-(5-chloro-2-hydroxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H5ClF2O2/c9-4-1-2-6(12)5(3-4)7(13)8(10)11/h1-3,8,12H

InChI-Schlüssel

GOBTXICAOMDDPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.